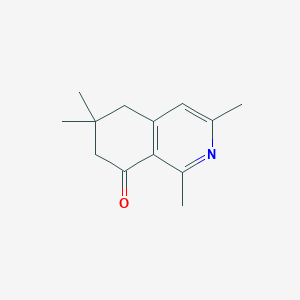
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one is a heterocyclic organic compound with a distinctive structure featuring multiple methyl groups attached to a dihydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one can be synthesized through several methodologies. One common approach involves the condensation of an appropriate 1,3,6,6-tetramethyl-1,2,3,4-tetrahydroisoquinoline with an oxidizing agent to form the target compound.
Typical conditions for such a reaction may include:
Reagents: : Suitable oxidizing agents like chromic acid or potassium permanganate.
Solvents: : Solvents such as methanol or acetonitrile.
Temperature: : Controlled temperature settings, often between 0°C to 25°C.
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve more scalable processes such as:
Catalytic oxidation using transition metal catalysts.
Continuous flow reactors for efficient large-scale production.
化学反応の分析
Types of Reactions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one undergoes several types of reactions:
Oxidation: : Converts it to higher oxidation state compounds.
Reduction: : Can yield various reduced products depending on the reagents.
Substitution: : Nucleophilic substitution can modify the structure, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or oxygen with a catalyst.
Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products
Oxidized derivatives.
Reduced forms with varied hydrogenation.
Substituted isoquinolinones with functional group variations.
科学的研究の応用
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one finds applications in multiple scientific domains:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for potential biological activities, including enzyme inhibition.
Medicine: : Explored for its pharmacological properties in drug development.
Industry: : Employed in the production of specialized materials and chemical intermediates.
作用機序
The compound exerts its effects by interacting with specific molecular targets:
Enzymes: : It can inhibit or modulate enzyme activities, influencing biochemical pathways.
Receptors: : Potential binding to biological receptors, affecting signal transduction.
Pathways: : Involvement in metabolic and synthetic pathways due to its reactivity and structure.
類似化合物との比較
Compared to other similar compounds, 1,3,6,6-tetramethyl-6,7-dihydroisoquinolin-8(5H)-one stands out due to its unique structural features and reactivity profile.
Similar Compounds
1,2,3,4-Tetrahydroisoquinolines: Less methylated and different in reactivity.
Isoquinolines: Similar core but vary in substituent patterns and properties.
The uniqueness of this compound lies in its balanced methylation and the presence of both saturated and unsaturated portions within its ring system, providing distinct chemical and biological properties.
This compound, with its multifaceted characteristics and wide range of applications, continues to be a subject of significant scientific interest and investigation
特性
CAS番号 |
55713-38-7 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
1,3,6,6-tetramethyl-5,7-dihydroisoquinolin-8-one |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-6-13(3,4)7-11(15)12(10)9(2)14-8/h5H,6-7H2,1-4H3 |
InChIキー |
MSGSVUUSYZTSRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)C)C(=O)CC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















